(R)-1-((S)-3-Methoxypyrrolidin-1-yl)propan-2-ol
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Overview
Description
®-1-((S)-3-Methoxypyrrolidin-1-yl)propan-2-ol is a chiral compound with significant interest in various scientific fields. It features a pyrrolidine ring substituted with a methoxy group and a propanol side chain, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-((S)-3-Methoxypyrrolidin-1-yl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursors, such as ®-3-methoxypyrrolidine and (S)-propan-2-ol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts like ruthenium complexes to facilitate the hydrogenation process.
Purification: The product is purified using techniques such as column chromatography to ensure high purity and yield.
Industrial Production Methods: In an industrial setting, the production of ®-1-((S)-3-Methoxypyrrolidin-1-yl)propan-2-ol may involve large-scale reactors and continuous flow systems to optimize efficiency and scalability. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Types of Reactions:
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields various alcohol derivatives.
Substitution: Results in compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
®-1-((S)-3-Methoxypyrrolidin-1-yl)propan-2-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in biological systems and as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of ®-1-((S)-3-Methoxypyrrolidin-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to neurotransmission, metabolism, or signal transduction.
Comparison with Similar Compounds
Propan-2-ol: A simple alcohol with similar structural features but lacks the pyrrolidine ring.
Methoxypyrrolidine: Shares the pyrrolidine ring but differs in the side chain structure.
Uniqueness: ®-1-((S)-3-Methoxypyrrolidin-1-yl)propan-2-ol is unique due to its chiral nature and the combination of functional groups, making it a valuable compound for stereoselective synthesis and research applications.
Properties
Molecular Formula |
C8H17NO2 |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
(2R)-1-[(3S)-3-methoxypyrrolidin-1-yl]propan-2-ol |
InChI |
InChI=1S/C8H17NO2/c1-7(10)5-9-4-3-8(6-9)11-2/h7-8,10H,3-6H2,1-2H3/t7-,8+/m1/s1 |
InChI Key |
MPUCCVFWJRIMFT-SFYZADRCSA-N |
Isomeric SMILES |
C[C@H](CN1CC[C@@H](C1)OC)O |
Canonical SMILES |
CC(CN1CCC(C1)OC)O |
Origin of Product |
United States |
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